C.I.Acid Orange 124
Description
Overview of Acid Dyes and Azo Chromophores in Industrial and Research Contexts
Acid dyes, including many azo structures, hold substantial importance in various industrial applications. They are widely used in the textile industry for dyeing natural and synthetic fibers, as well as in the coloring of leather, paper, and inks. nih.gov Their prevalence is underscored by the fact that azo dyes constitute the largest category of colorants, accounting for a significant percentage of all synthetic dyes produced and utilized globally. nih.gov Beyond traditional dyeing applications, azo compounds are explored for their potential in diverse fields, including food coloring, cosmetics, color photography, and pharmaceuticals.
In research contexts, acid dyes and azo chromophores are subjects of ongoing investigation due to their versatile chemical properties, ease of synthesis via processes like diazotization and coupling, and potential for functionalization. nih.govnih.gov Researchers study their synthesis, spectroscopic characteristics (such as UV-Vis absorption), thermal stability, and interactions with various materials. nih.gov The presence of the azo group, which can undergo cis-trans isomerization upon light irradiation, also makes certain azo compounds valuable in the development of molecular switches and photoresponsive materials, with applications in areas like material science and potentially biomedical applications. Characterization techniques such as UV-Vis spectroscopy and NMR spectroscopy are commonly employed to analyze the properties and structural changes of azo compounds. nih.gov
Significance of Investigating Individual Azo Compounds in Advanced Chemical Research
Investigating individual azo compounds is crucial in advanced chemical research for several reasons. Each specific compound possesses a unique molecular structure, which directly influences its physical and chemical properties, including color, solubility, lightfastness, thermal stability, and reactivity. nih.gov Detailed studies on individual compounds allow researchers to establish structure-property relationships, providing fundamental insights into how modifications to the molecular architecture affect performance and behavior. This understanding is vital for the rational design and synthesis of new azo dyes with tailored properties for specific applications.
Furthermore, examining individual compounds helps in understanding potential interactions with different substrates and environments. For instance, studies on the adsorption of specific azo dyes onto various materials provide data relevant to dyeing processes and environmental remediation efforts. Research on the degradation pathways of individual azo dyes under different conditions (e.g., photochemical or biological) is also important for assessing their environmental fate and developing effective treatment methods for colored wastewater. The study of individual compounds also contributes to exploring novel applications, such as their use as analytical reagents or in the development of functional materials.
Current State of Scientific Literature on C.I. Acid Orange 124: Identification of Research Gaps and Limited Data Availability
Despite the extensive research on azo dyes and acid dyes in general, specific scientific literature focusing solely on C.I. Acid Orange 124 appears limited based on available search results. While various other Acid Orange dyes, such as C.I. Acid Orange 12 (PubChem CID 16012), C.I. Acid Orange 3 (PubChem CID 5284435), C.I. Acid Orange 8, and C.I. Acid Orange 24 (CAS 1320-07-6), are documented in scientific databases and literature, detailed research findings specifically pertaining to C.I. Acid Orange 124 are not readily apparent.
A search for C.I. Acid Orange 124 indicates its existence and provides its CAS number, 12234-97-8. However, comprehensive data tables, detailed research findings on its synthesis, specific physical or chemical properties (beyond its classification as an acid orange dye), performance characteristics, or extensive application studies for this particular compound were not prominently found in the surveyed literature. The absence of a readily identifiable PubChem CID for C.I. Acid Orange 124 (CAS 12234-97-8) in the initial searches further suggests a potential lack of detailed public data compared to more widely studied compounds.
Properties
CAS No. |
12234-97-8 |
|---|---|
Molecular Formula |
C11H14N2O |
Synonyms |
C.I.Acid Orange 124 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of C.i. Acid Orange Dyes
Historical and Contemporary Synthetic Routes for Acid Orange Class Dyes
The history of synthetic dyes dates back to the mid-19th century, with the azo dye class emerging as particularly significant. Early azo dyes like Aniline Yellow and Bismarck Brown were synthesized in the 1860s cdnsciencepub.commdpi.com. The foundational method involving diazotization and azo coupling, as practiced in modern industry, was developed later, around 1875 cdnsciencepub.com. Acid Orange dyes, being part of this class, have historically been synthesized using these core principles.
Contemporary synthetic routes for Acid Orange dyes, while still rooted in diazotization and coupling, have seen innovations aimed at improving efficiency, yield, and environmental sustainability rsc.orglongdom.orgoiccpress.com.
Diazotization and Electrophilic Aromatic Coupling Reactions
The synthesis of azo dyes begins with the diazotization of a primary aromatic amine. This reaction typically involves treating the aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid or sulfuric acid) at low temperatures (typically 0-5°C) nih.govchemistrystudent.comnumberanalytics.com. The product of this reaction is a diazonium salt, which contains the highly reactive diazonium group (-N≡N⁺) nih.govchemistrystudent.com. Diazonium salts are generally unstable and are therefore typically used immediately in the subsequent coupling reaction nih.gov.
The second key step is the electrophilic aromatic coupling reaction. In this reaction, the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, known as the coupling component nih.govjove.com. Common coupling components for azo dyes include phenols, naphthols, and aromatic amines nih.govjove.com. The coupling typically occurs at the position on the coupling component that is most activated towards electrophilic attack, usually the para position relative to an activating group (like -OH or -NH₂) jove.com. If the para position is blocked, coupling may occur at an ortho position jove.com. This reaction results in the formation of the azo linkage (-N=N-) and the creation of the azo dye molecule nih.govjove.com.
For Acid Orange dyes, the specific aromatic amine and coupling component used, along with the presence of solubilizing groups like sulfonic acid (-SO₃H), determine the final structure and properties of the dye nih.govnih.govnih.gov. For example, the manufacturing method for C.I. Reactive Orange 124 involves the diazotization of 2-Amino-5-methylbenzene-1,4-disulfonic acid and coupling with a condensation product of 2,4,6-Trichloro-1,3,5-triazine and 7-Amino-4-hydroxynaphthalene-2-sulfonic acid worlddyevariety.com.
Innovations in Green Chemistry Approaches for Dye Synthesis
In response to environmental concerns associated with traditional chemical synthesis, green chemistry principles are increasingly being applied to dye manufacturing. Innovations in the synthesis of azo dyes, including potential routes for Acid Orange dyes, focus on reducing or eliminating the use of hazardous substances, minimizing waste generation, and improving energy efficiency rsc.orglongdom.orgoiccpress.com.
Examples of green chemistry approaches explored for azo dye synthesis include the use of alternative, less toxic solvents or solvent-free reaction conditions, the development of heterogeneous catalysts that can be easily recovered and reused, and conducting reactions at room temperature rsc.orglongdom.orgoiccpress.com. Grinding methods under solvent-free conditions have been reported as an environmentally benign way to synthesize azo dyes, offering advantages such as simple conditions, excellent conversions, and lower cost longdom.org. The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles or kaolin-SO₃H nanoparticles, in solvent-free diazo coupling reactions at room temperature has also been demonstrated as an environmentally friendly approach rsc.orgoiccpress.com. Additionally, studies have investigated replacing traditional mineral acids like HCl and H₂SO₄ in the diazotization step with less hazardous alternatives, such as biodegradable alginic acid digitellinc.com.
These green chemistry innovations aim to mitigate the environmental impact of dye production while maintaining or improving synthetic efficiency.
Mechanistic Pathways of C.I. Acid Orange 124 Formation (Based on Analogous Azo Compounds)
While the specific detailed mechanism for C.I. Acid Orange 124 would depend on its exact molecular structure, its formation proceeds via the general mechanistic pathway of azo coupling, which is an electrophilic aromatic substitution reaction jove.comnumberanalytics.com. Based on the synthesis of analogous azo compounds, the mechanism involves the following key steps:
Formation of the Diazonium Ion: The primary aromatic amine undergoes diazotization to form the electrophilic diazonium ion (Ar-N≡N⁺). This typically involves reaction with nitrous acid (HNO₂) in an acidic medium. Nitrous acid is often generated from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl). The acidic conditions protonate the amine, and reaction with nitrous acid leads to the formation of the diazonium salt.
Electrophilic Attack: The diazonium ion, a relatively weak electrophile, attacks the electron-rich aromatic ring of the coupling component. The coupling component must be activated by electron-donating groups such as -OH or -NH₂ jove.com. The attack usually occurs at the position with the highest electron density, typically the para position to the activating group jove.com.
Formation of the Sigma Complex (Arenium Ion): The electrophilic attack results in the formation of a resonance-stabilized cyclohexadienyl cation intermediate, also known as a sigma complex or arenium ion jove.comnumberanalytics.com.
Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom that was attacked by the diazonium ion. This step restores aromaticity to the ring and leads to the formation of the stable azo compound jove.comnumberanalytics.com.
The coupling reaction is typically carried out under slightly alkaline conditions for phenols (to form the more reactive phenoxide ion) and in the acidic pH range of 5-7 for amines jove.com. The specific conditions are optimized based on the acidity or basicity of the coupling component to ensure the presence of both the diazonium ion and the reactive form of the coupling component.
Computational Design and Prediction of Novel Synthetic Routes
In the context of dye synthesis, computational methods can be used to:
Predict the feasibility of potential reaction pathways for synthesizing novel dye structures.
Optimize reaction conditions (e.g., temperature, pH, catalyst) to maximize yield and purity.
Design dye molecules with desired properties by predicting the effect of structural modifications on color, solubility, and fastness researchgate.netmdpi.com.
Explore greener synthetic routes by evaluating the environmental impact of different reaction pathways and identifying more sustainable alternatives acs.org.
For Acid Orange dyes, computational studies could potentially aid in designing new derivatives with improved performance characteristics or in developing more environmentally friendly and efficient synthetic processes. For example, computational investigations using density functional theory (DFT) have been used to study the electronic properties and dyeing performance of novel disazo dyes, demonstrating the potential of integrating experimental and computational approaches for optimizing dye design researchgate.net. Computational quantification of molecular properties has also been explored for predicting the behavior of solvatochromic dyes, which could be relevant for designing dyes with specific color properties mdpi.com.
The application of computational tools in the design and prediction of synthetic routes for complex molecules like azo dyes is an evolving field, offering promising avenues for discovering novel compounds and optimizing their production.
Advanced Degradation and Remediation Strategies for Azo Dyes
Oxidative Degradation Processes
Oxidative degradation processes are a cornerstone of advanced wastewater treatment, designed to break down complex organic molecules like azo dyes into simpler, less harmful substances. These methods rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which has a high oxidation potential and can non-selectively attack organic pollutants.
Advanced Oxidation Processes (AOPs) for Azo Dye Decolorization and Mineralization
Advanced Oxidation Processes (AOPs) encompass a range of techniques that generate powerful oxidizing agents in situ to achieve the decolorization and, ideally, complete mineralization of dyes into carbon dioxide, water, and inorganic ions. While the efficacy of AOPs on numerous azo dyes is well-documented, specific research detailing these processes for C.I. Acid Orange 124 is not present in the available scientific literature.
Fenton and Photo-Fenton Systems
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, accelerating radical production. Despite the widespread application of these systems for treating dye effluents, dedicated studies on the degradation of C.I. Acid Orange 124 using Fenton or photo-Fenton methods could not be identified in a comprehensive literature search. Therefore, no specific research findings or data tables can be presented for this compound.
Ozonation and Combined Ozonation Processes
Ozonation utilizes ozone (O₃), a powerful oxidant, to break down the chromophoric groups of azo dyes. This process can be combined with other methods, such as UV radiation (O₃/UV) or hydrogen peroxide (peroxone process), to increase the generation of hydroxyl radicals and enhance degradation efficiency. A review of existing research indicates a lack of studies specifically investigating the ozonation or combined ozonation of C.I. Acid Orange 124.
Electrochemical Oxidation Methods
Electrochemical oxidation employs an electric current to generate oxidizing species, either directly on the anode surface or indirectly in the bulk solution, to degrade pollutants. This versatile method has been successfully applied to many refractory organic compounds. However, specific research articles or data detailing the electrochemical oxidation of C.I. Acid Orange 124 are not available in the reviewed literature.
Sonochemical and Sonophotocatalytic Degradation
Sonochemical degradation uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the generation of hydroxyl radicals from water molecules. This process can be combined with photocatalysis (sonophotocatalysis) to improve efficiency. There is no specific research data available on the sonochemical or sonophotocatalytic degradation of C.I. Acid Orange 124.
Catalytic Oxidation using Heterogeneous and Homogeneous Catalysts
Catalytic oxidation involves the use of catalysts to enhance the performance of oxidants like hydrogen peroxide or ozone. Homogeneous catalysts are dissolved in the reaction medium, while heterogeneous catalysts are in a different phase (typically solid). These methods are central to many AOPs. A comprehensive search of scientific databases did not yield any studies focused on the homogeneous or heterogeneous catalytic oxidation of C.I. Acid Orange 124.
Reaction Kinetics and Mechanisms of Azo Bond Cleavage
Specific kinetic models and detailed mechanistic pathways for the azo bond cleavage of C.I. Acid Orange 124 have not been extensively documented. Generally, the degradation of azo dyes can follow various kinetic models, such as pseudo-first-order or pseudo-second-order kinetics, depending on the treatment process. The cleavage of the azo bond (–N=N–) is the primary step in the decolorization of these dyes. This is often achieved through reductive or oxidative processes.
Influence of Process Parameters on Degradation Efficiency
The efficiency of azo dye degradation is typically influenced by several key process parameters:
pH: The pH of the solution can significantly affect the surface charge of the catalyst or adsorbent, the ionization state of the dye molecule, and the generation of reactive oxygen species in advanced oxidation processes (AOPs). For many azo dyes, acidic or alkaline conditions can enhance degradation, but the optimal pH is specific to the dye and the treatment method. researchgate.netscispace.comresearchgate.netnih.govmdpi.com
Temperature: Temperature can influence the reaction rate, with higher temperatures generally leading to faster degradation kinetics. researchgate.net However, excessively high temperatures can be energy-intensive and may not be economically viable for large-scale applications.
Initial Dye Concentration: Higher initial dye concentrations can sometimes lead to a decrease in degradation efficiency due to the limited number of active sites on a catalyst or the reduced penetration of light in photocatalytic processes. mdpi.com
Catalyst/Oxidant Dosage: In processes like Fenton oxidation or photocatalysis, the concentration of the catalyst and oxidizing agents (e.g., hydrogen peroxide) is crucial. An optimal dosage often exists, beyond which the efficiency may plateau or even decrease due to scavenging effects.
While these general principles apply to azo dyes, specific data quantifying the influence of these parameters on the degradation of C.I. Acid Orange 124 is not available.
Biological and Hybrid Remediation Approaches
Microbial Degradation by Isolated Strains and Consortia
Research has demonstrated the potential of various microorganisms to degrade azo dyes. A study identified a bacterial consortium, SPB92, composed of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea, which was capable of decolorizing an "Acid Orange" dye. frontiersin.orgresearchgate.netresearchgate.net This consortium achieved 85% decolorization of a 30 mg/L dye solution within 23 hours under static laboratory conditions. frontiersin.orgresearchgate.net The optimal conditions for this process were found to be a pH of 7.5 and a temperature of 32°C. frontiersin.orgresearchgate.net The degradation was confirmed by a significant reduction in Biological Oxygen Demand (BOD), Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC). frontiersin.orgresearchgate.net However, this study did not explicitly state that the dye was C.I. Acid Orange 124.
The use of microbial consortia is often more effective than individual strains for degrading complex pollutants due to synergistic interactions between the different microbial species. nih.govmdpi.comnih.gov
Bioremediation in Engineered Bioreactor Systems
Engineered bioreactors, such as membrane bioreactors (MBRs) and moving-bed biofilm reactors (MBBRs), are employed to enhance the efficiency and control of microbial degradation processes. researchgate.netnih.gov These systems can maintain high concentrations of microbial biomass and provide a stable environment for the degradation of pollutants. While studies have shown the successful use of aerobic MBRs for the treatment of wastewater containing Acid Orange 7, specific research on the application of bioreactor systems for the remediation of C.I. Acid Orange 124 is not documented. researchgate.net
Enzyme-Mediated Degradation of Azo Dyes
Enzymes such as laccases and peroxidases have been shown to be effective in the degradation of azo dyes. d-nb.infonih.govmdpi.comnih.gov These enzymes catalyze the oxidation of the dye molecules, leading to their decolorization and degradation. Laccase, a multi-copper oxidase, degrades azo dyes through a non-specific free-radical mechanism, which can avoid the formation of toxic aromatic amines. nih.govfrontiersin.org The immobilization of these enzymes on various supports can enhance their stability and reusability. mdpi.com While the enzymatic degradation of various azo dyes has been reported, specific studies focusing on the use of enzymes for the degradation of C.I. Acid Orange 124 are not available.
Integration of Biological and Physico-Chemical Methods
Based on a comprehensive search of available scientific literature, it is not possible to provide an article section detailing the analysis of intermediate and final degradation products specifically for the chemical compound C.I. Acid Orange 124 .
Presenting data from other related compounds would be scientifically inaccurate and would directly contravene the explicit instruction to focus solely on C.I. Acid Orange 124. Therefore, to maintain factual accuracy and adhere strictly to the provided constraints, the requested content cannot be generated.
Environmental Behavior and Transformation Pathways
Transport and Distribution Mechanisms in Aqueous and Sedimentary Systems
C.I. Acid Orange 124, as an azo acid dye, is characterized by high water solubility. canada.camst.dk This property suggests that when released into aquatic environments, the compound is likely to remain primarily in the water column for relatively extended periods. canada.ca The ionic nature of C.I. Acid Orange 124 results in essentially non-volatile behavior, meaning it should exist mainly in the particulate phase in the atmosphere, though its high water solubility indicates its primary environmental compartment would be water. mst.dknih.gov Despite its hydrophilicity, azo acid dyes can ultimately partition to suspended solids, sediments, or soil particles. This partitioning is primarily driven by electrostatic interactions between the anionic dye molecules and positively charged sites on the solid matrices. canada.ca The distribution and fate of organic pollutants in river systems, including dyes, are influenced by various factors and can show temporal and spatial heterogeneities. researchgate.net
Photolytic and Hydrolytic Stability in Environmental Matrices
Azo dyes, in general, are designed to possess a high degree of chemical and photolytic stability to ensure their durability in various applications. mst.dkcore.ac.uk This inherent stability suggests that photolysis is not typically considered a primary or significant degradation pathway for azo dyes in the environment, despite their ability to absorb light in the visible and UV ranges. mst.dk Regarding hydrolytic stability, ionic azo dyes, such as C.I. Acid Orange 124, generally exhibit very low rates of hydrolysis. mst.dk Reactive dyes are an exception, showing a higher degree of hydrolysis due to their chemical structure and reaction mechanisms during dyeing processes. mst.dk
Bioaccumulation and Biotransformation Potential in Non-Human Organisms (Excluding Ecotoxicity)
Based on available information regarding the log octanol-water partition coefficients (log Kow) and fish bioconcentration factors for azo acid dyes, these substances are generally not expected to bioconcentrate or bioaccumulate significantly in aquatic organisms. canada.ca While aerobic biodegradation of azo dyes is often limited due to their stability, anaerobic environments, such as the anoxic layers of sediments, can facilitate their degradation. canada.camst.dkcore.ac.uk Under anaerobic or reducing conditions, there is a potential for the azo bond to undergo cleavage, leading to the formation of aromatic amines. canada.ca This biotransformation pathway in anaerobic sediments is a notable environmental fate process for azo dyes.
Sorption and Desorption Dynamics with Natural and Engineered Sorbents
The sorption behavior of azo dyes, including C.I. Acid Orange 124, with natural and engineered sorbents is an important factor influencing their mobility and fate in the environment. Due to their ionic nature, these dyes can adsorb onto various materials through ion-exchange processes. mst.dk Studies on the adsorption of similar acid dyes, such as Acid Orange 7 and Acid Orange 8, onto different sorbents like spent brewery grains and modified materials have shown that the adsorption process can be influenced by factors such as pH and temperature. acs.orgresearchgate.netresearchgate.net For instance, the adsorption capacity can decrease with increasing temperature, indicating an exothermic process, potentially due to weakened adsorptive forces or increased dye solubility. acs.org The efficiency of dye removal through adsorption can also be affected by the concentration of the dye and the dosage of the adsorbent. researchgate.netmdpi.com
Analytical and Spectroscopic Characterization in Research Applications
Spectroscopic Techniques for Structural and Electronic State Analysis
Spectroscopic methods are fundamental tools for probing the molecular structure and electronic states of organic dyes, including those in the Acid Orange class. These techniques provide information on functional groups, bonding, and electronic transitions.
UV-Visible (UV-Vis) spectroscopy is widely used in the study of azo dyes due to their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The technique is particularly useful for monitoring the decolorization of dye solutions, as changes in absorbance at specific wavelengths directly correlate with the concentration of the dye. tiiips.comalfa-chemistry.com The loss of absorption peaks in the visible region, typically associated with the azo bond (-N=N-), indicates the degradation of the chromophore and thus decolorization of the dye solution. tiiips.com
UV-Vis spectroscopy is also a powerful tool for investigating tautomeric equilibria in azo dyes that possess a hydroxyl group in the ortho position to the azo group. nih.gov Azo-hydrazone tautomerism is a common phenomenon in such compounds, where the molecule exists in equilibrium between the azo (enol) form and the hydrazone (keto) form. wikidata.orgwikipedia.orguni.lu These tautomeric forms exhibit different UV-Vis absorption spectra. For instance, studies on Ponceau 4R (E124, C.I. 16255) have shown distinct bands in the UV-Vis spectrum corresponding to different tautomeric forms. Two intense bands observed for Ponceau 4R in the UV/Vis spectrum, centered at 332 and 507 nm, have been compared to calculated values for both azo and hydrazone isomers, with the latter showing closer agreement to experimental data, suggesting a predominance of the hydrazone form in the condensate phase. wikipedia.orguni.lu Monitoring the UV-Vis spectra under varying conditions, such as pH, can provide insights into the shifts in tautomeric equilibrium. nih.gov
While specific UV-Vis data for C.I. Acid Orange 124 was not found, the principles applied to other azo dyes like Ponceau 4R and Acid Orange 7 highlight the utility of UV-Vis spectroscopy for monitoring decolorization and studying tautomerism in this class of compounds. tiiips.comnih.gov
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of compounds by analyzing their characteristic vibrational modes. worlddyevariety.comalfa-chemistry.com These techniques are complementary, as different molecular vibrations are active in IR and Raman spectra based on changes in dipole moment and polarizability during vibration, respectively. nih.gov
For azo dyes, IR and Raman spectroscopy can help identify key functional groups such as azo (-N=N-), hydroxyl (-OH), sulfonate (-SO₃⁻), and aromatic rings. nih.govthegoodscentscompany.com Studies on Ponceau 4R (E124) have utilized Raman spectroscopy to investigate its tautomeric equilibrium. wikipedia.orguni.lu Specific bands in the Raman spectrum were assigned to mixed modes involving δNH, βCH, νCC, νC=O, and νC=N vibrations, which are characteristic of the hydrazone form. wikipedia.orguni.lu The absence of expected bands for the azo (OH) tautomer in the experimental Raman spectrum further supported the predominance of the hydrazone species. wikipedia.orguni.lu FT-IR spectroscopy has also been used to characterize azo dyes, with characteristic absorption peaks observed for O-H and N-H stretching frequencies. nih.gov
Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has shown promise for the analysis of azo dyes and their degradation products, offering enhanced sensitivity and fluorescence suppression. nih.govinvivochem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds. By analyzing the chemical shifts, splitting patterns, and integration of signals from atomic nuclei (commonly ¹H and ¹³C), researchers can confirm the structure of synthesized dyes and study their behavior in solution. alfa-chemistry.comontosight.ai
For azo dyes, NMR spectroscopy can provide definitive evidence for the presence and connectivity of different parts of the molecule, including aromatic rings, alkyl chains, and functional groups. Studies involving azo dyes have utilized ¹H and ¹³C NMR to characterize their structure. alfa-chemistry.comnih.gov For instance, ¹H NMR spectra show characteristic signals for aromatic and aliphatic protons, while ¹³C NMR spectra provide information about the carbon skeleton. nih.gov
NMR spectroscopy is particularly valuable for studying tautomerism in solution. The ¹³C NMR spectrum of Ponceau 4R (E124) showed a characteristic peak at 192 ppm assigned to the carbon bound to oxygen in the naphthol ring, which is in closer agreement with the predicted value for the hydrazone isomer (187 ppm) compared to the azo isomer (165 ppm), further supporting the predominance of the hydrazone form in solution. wikipedia.orguni.lu
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with separation techniques like chromatography, MS is invaluable for identifying unknown compounds, confirming the identity of synthesized products, and analyzing degradation products. wikidata.orgcartrite.co.uknih.govmacsenlab.comuni.luwikipedia.org
For azo dyes, Mass Spectrometry can provide the molecular ion peak, which corresponds to the molecular weight of the dye. nih.gov Tandem Mass Spectrometry (MS/MS or MSn) can be used to induce fragmentation of the molecular ion, generating fragment ions whose masses provide structural information and help in elucidating the fragmentation patterns. nih.gov This is particularly useful for distinguishing between isomeric dyes that may have similar molecular weights but different structures or fragmentation pathways. nih.gov Soft ionization techniques like electrospray ionization (ESI) are commonly used for analyzing polar and non-volatile compounds like sulfonated azo dyes, typically producing primarily molecular species with less fragmentation. nih.govamericanelements.com
Studies on the degradation of azo dyes have employed MS to identify degradation products by analyzing their molecular ions and fragmentation patterns. cartrite.co.uk While specific MS data for C.I. Acid Orange 124 was not found, the application of MS, often coupled with chromatography, is a standard approach for the identification and structural analysis of azo dyes and their transformation products. nih.govmacsenlab.com
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating complex mixtures containing dyes, purifying synthesized dyes, and analyzing dye solutions. When coupled with detectors, these methods allow for the identification and quantification of individual components. wikidata.orgfishersci.ca
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds, including azo dyes. alfa-chemistry.comfishersci.cacartrite.co.ukatamanchemicals.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various stationary phases (e.g., reversed-phase C18) and mobile phase compositions (often mixtures of water and organic solvents with buffers or additives) are used depending on the properties of the dyes being analyzed. cartrite.co.ukatamanchemicals.com
HPLC is frequently coupled with detectors such as UV-Vis diode array detectors (DAD) or Mass Spectrometers (MS). nih.govuni.luatamanchemicals.com HPLC-DAD provides retention time and UV-Vis spectra for each separated component, aiding in identification and allowing for the monitoring of decolorization processes by tracking the decrease in peak area corresponding to the dye. alfa-chemistry.comcartrite.co.ukatamanchemicals.com HPLC-MS provides molecular weight and structural information, enabling the identification of separated dyes and their degradation products. cartrite.co.uknih.govuni.lu
HPLC methods have been developed and validated for the analysis of various azo dyes, including Acid Orange variants, in different matrices. cartrite.co.ukatamanchemicals.com These methods often involve optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve optimal separation and sensitivity. cartrite.co.ukatamanchemicals.com The application of HPLC allows for the determination of dye purity, the analysis of dye mixtures, and the identification of transformation products during degradation studies. cartrite.co.ukcartrite.co.uk
While specific HPLC chromatograms or detailed method parameters solely for C.I. Acid Orange 124 were not extensively found, the principles and applications of HPLC described for other Acid Orange dyes and azo dyes in general are directly applicable to the study of C.I. Acid Orange 124. alfa-chemistry.comuni.lufishersci.cacartrite.co.ukatamanchemicals.comthegoodscentscompany.comfishersci.ca
| Technique | Application to Azo Dyes (Examples from Search Results) | Key Findings (Examples for E124/Ponceau 4R where available) |
| UV-Vis Spectroscopy | Decolorization monitoring, Tautomeric studies, Concentration determination. tiiips.comalfa-chemistry.comnih.gov | For E124, bands at 332 and 507 nm observed, supporting predominance of hydrazone form. wikipedia.orguni.lu |
| IR Spectroscopy | Identification of functional groups (e.g., -N=N-, -OH, -SO₃⁻), Vibrational mode analysis. worlddyevariety.comalfa-chemistry.comnih.gov | Characteristic absorption peaks for O-H and N-H stretching observed in synthesized azo dyes. nih.gov |
| Raman Spectroscopy | Vibrational mode analysis, Tautomeric studies, Structural characterization. nih.govwikipedia.orguni.luworlddyevariety.comalfa-chemistry.comnih.govthegoodscentscompany.cominvivochem.com | For E124, specific bands assigned to hydrazone form vibrations (e.g., 1574, 1515, 1364 cm⁻¹). wikipedia.orguni.lu SERS used for enhanced sensitivity. nih.govinvivochem.com |
| NMR Spectroscopy | Structural confirmation, Elucidation of molecular connectivity, Tautomeric equilibrium in solution. nih.govwikipedia.orguni.luworlddyevariety.comalfa-chemistry.comnih.govontosight.ai | For E124, ¹³C NMR peak at 192 ppm supports hydrazone form in solution. wikipedia.orguni.lu Used for structural elucidation of synthesized azo dyes. alfa-chemistry.comnih.gov |
| Mass Spectrometry | Molecular weight determination, Identification of compounds and degradation products, Structural information via fragmentation. wikidata.orgcartrite.co.uknih.govmacsenlab.comuni.luwikipedia.orgamericanelements.com | Provides molecular ion peaks and fragmentation patterns for identification. nih.gov Used to identify degradation products of azo dyes. cartrite.co.uk |
| HPLC | Separation of mixtures, Purification, Quantification, Monitoring degradation. alfa-chemistry.comcartrite.co.uknih.govuni.lufishersci.cacartrite.co.ukatamanchemicals.comthegoodscentscompany.comfishersci.ca | Developed and validated methods for analyzing azo dyes in various matrices. cartrite.co.ukatamanchemicals.com Coupled with DAD or MS for detection and identification. nih.govuni.luatamanchemicals.com Used to determine degradation products. alfa-chemistry.comcartrite.co.uk |
Gas Chromatography (GC) for Volatile Metabolites
Gas Chromatography (GC) is typically applied to the analysis of volatile or semi-volatile compounds. Azo dyes like C.I. Acid Orange 124 are generally non-volatile due to their relatively high molecular weight and often ionic nature. Therefore, direct analysis of C.I. Acid Orange 124 by GC is unlikely. GC, often coupled with Mass Spectrometry (GC-MS), is more commonly used to identify and quantify volatile degradation products that may form when azo dyes are subjected to chemical, biological, or physical treatment processes epa.govresearchgate.netdntb.gov.ua. While GC has been used for analyzing volatile organic acids in various matrices, and degradation products of some dyes dntb.gov.ua, specific research applying GC to identify volatile metabolites derived from C.I. Acid Orange 124 was not found.
Electrochemical Sensing and Detection Strategies for Azo Dyes in Complex Matrices
Electrochemical sensing offers a promising approach for the detection and determination of electroactive compounds, including many azo dyes, in various matrices mdpi.comresearchgate.netnih.gov. These methods rely on the redox behavior of the azo group and aromatic rings. Modified electrodes incorporating nanomaterials or polymers can enhance sensitivity and selectivity researchgate.netresearchgate.netnih.gov. While electrochemical studies have been conducted on various orange azo dyes, such as C.I. Acid Orange 7 and C.I. Acid Orange 52 dntb.gov.uanih.gov, specific electrochemical sensing and detection strategies developed or applied to C.I. Acid Orange 124 in complex matrices were not detailed in the reviewed literature. Research in this area often focuses on developing novel electrode materials and optimizing parameters for sensitive and selective detection of target dyes in environmental or food samples researchgate.netresearchgate.netnih.gov.
Compound Information
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Applications for Molecular Properties and Tautomeric Equilibria
No dedicated Density Functional Theory (DFT) studies on C.I. Acid Orange 124 are present in the current body of scientific literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For analogous azo dyes, DFT has been instrumental in determining optimized molecular geometries, electronic properties such as HOMO-LUMO energy gaps, and predicting the stability of different tautomeric forms (azo vs. hydrazone). However, the specific molecular properties and the tautomeric equilibrium of C.I. Acid Orange 124 have not been subjected to this level of theoretical scrutiny.
Molecular Dynamics Simulations for Solvent Effects and Interactions
There is no available research detailing molecular dynamics (MD) simulations performed on C.I. Acid Orange 124. MD simulations are a cornerstone of computational chemistry for understanding the behavior of molecules in different environments. For other dyes, MD simulations have provided critical insights into their interaction with solvents, aggregation behavior, and binding mechanisms to substrates. The influence of aqueous environments on the conformational dynamics and intermolecular interactions of C.I. Acid Orange 124 remains an open question that could be addressed through such simulations.
Prediction of Spectroscopic Signatures and Photochemical Pathways
Computational predictions of the spectroscopic signatures (e.g., UV-Vis absorption spectra) and potential photochemical pathways for C.I. Acid Orange 124 are not documented. Theoretical methods, such as Time-Dependent DFT (TD-DFT), are commonly employed to calculate electronic transition energies and oscillator strengths, which are crucial for interpreting experimental spectra and predicting the color of dyes. Furthermore, computational modeling is essential for elucidating the complex photochemical reaction mechanisms that can occur upon light absorption, including isomerization and degradation processes. For C.I. Acid Orange 124, these theoretical explorations have not been undertaken.
Computational Modeling of Degradation Mechanisms and Reaction Kinetics
The scientific literature lacks computational models detailing the degradation mechanisms and reaction kinetics of C.I. Acid Orange 124. Understanding the degradation of azo dyes is of significant environmental importance. Computational studies on similar compounds often investigate the susceptibility of the azo bond to reductive or oxidative cleavage, identify potential intermediate products, and calculate the activation barriers for different degradation pathways. Without such studies for C.I. Acid Orange 124, the prediction of its environmental fate and the development of effective remediation strategies are based on generalizations from the broader class of azo dyes rather than specific data.
Applications in Advanced Materials and Specialized Industrial Processes
Research Applications as Analytical Reagents and Indicators
The potential for C.I. Acid Orange 124 to be used as an analytical reagent would depend on its specific chemical properties, such as its pKa value and the distinctness of its color change at different pH levels. Further research would be necessary to establish its efficacy and practical utility as an analytical indicator.
Use in Functional Dye Systems for Material Science Research
The incorporation of dyes into functional material systems is a significant area of materials science research. These systems can exhibit properties such as photochromism, nonlinear optical activity, or sensing capabilities. While specific studies focusing on the integration of C.I. Acid Orange 124 into such systems are limited, the general class of azo dyes is of considerable interest.
The reactive groups present in what is also identified as C.I. Reactive Orange 124 suggest the potential for covalent bonding with various polymers and substrates. This could lead to the development of functionalized materials with enhanced durability and specific optical or electronic properties. For example, reactive dyes like C.I. Reactive Orange 84 have been studied for their kinetic properties and their ability to bind to metal ions, which has implications for developing new methods for wastewater treatment. cymitquimica.com The azo structure of C.I. Acid Orange 124 could also be a candidate for modification to create materials with novel functionalities, an area ripe for further investigation.
Integration in Industrial Dyeing Processes: Textiles, Leather, and Paper (from an engineering and process perspective)
From an engineering and process standpoint, the application of C.I. Acid Orange 124 in industrial dyeing would be contingent on its classification as either an acid or a reactive dye, as the process parameters differ significantly.
Textile Dyeing:
In textile applications, particularly for protein fibers like wool and silk, and synthetic polyamides like nylon, acid dyes are commonly used. specialchem.com The dyeing process with acid dyes is typically carried out in an acidic dyebath. The acid protonates the amino groups in the fibers, creating cationic sites that bond with the anionic dye molecules.
If treated as a reactive dye, C.I. Reactive Orange 124 would form a covalent bond with the fiber, typically cellulosic fibers like cotton, or protein fibers under specific conditions. This process involves a chemical reaction between the dye and the functional groups of the fiber, leading to high wash fastness.
Below is a comparative table of typical dyeing process parameters for nylon with acid dyes and cotton with reactive dyes, which would be relevant for C.I. Acid Orange 124 depending on its application.
| Process Parameter | Nylon Dyeing with Acid Dyes | Cotton Dyeing with Reactive Dyes |
| pH | 4.5 - 6.5 | 10.5 - 11.5 |
| Temperature | 80 - 100°C | 40 - 60°C |
| Electrolyte | Sodium Sulfate (leveling agent) | Sodium Chloride or Sodium Sulfate (promotes exhaustion) |
| Fixation | Ionic bonding | Covalent bonding with alkali (e.g., Sodium Carbonate) |
| Washing | Rinsing to remove unfixed dye | Soaping at boil to remove hydrolyzed dye |
Leather Dyeing:
Acid dyes are extensively used in the leather industry to achieve a wide range of colors. adityacolorchem.com The dyeing process is influenced by the tanning method of the leather. For chrome-tanned leather, the dye molecules can form complexes with the chromium salts in the leather, leading to good fixation. The process typically involves drumming the leather in a dye solution with controlled pH and temperature.
Paper Dyeing:
In the paper industry, acid dyes can be used for coloring paper, particularly for higher quality grades where lightfastness is important. The dye is typically added to the paper pulp slurry. The retention of the dye in the paper sheet is influenced by factors such as pH, the use of fixing agents, and the presence of other additives in the pulp.
Development of Novel Materials Incorporating Azo Dye Structures
The azo structure of C.I. Acid Orange 124 serves as a versatile platform for the development of novel materials. The chromophoric azo group, combined with the aromatic rings and sulfonic acid groups, can be chemically modified to create new molecules with tailored properties.
One area of research is the synthesis of new dyes with enhanced properties, such as improved lightfastness, thermal stability, or specific color characteristics. The manufacturing method for C.I. Reactive Orange 124, which involves the condensation of 2,4,6-Trichloro-1,3,5-triazine and 7-Amino-4-hydroxynaphthalene-2-sulfonic acid, followed by coupling with diazotized 2-Amino-5-methylbenzene-1,4-disulfonic acid, provides a template for creating variations of this dye. worlddyevariety.com
Furthermore, the reactive nature of the triazine group in C.I. Reactive Orange 124 allows for its use as a building block in polymer chemistry. It can be grafted onto polymer backbones to create colored polymers or functionalized surfaces. These materials could find applications in areas such as specialty coatings, inks, and advanced textiles. The development of such novel materials from azo dye structures is an active field of research, aiming to leverage the unique electronic and optical properties of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
